molecular formula C₁₃H₁₂D₄N₂O₃ B1152978 2-Hydroxymelatonin-d4

2-Hydroxymelatonin-d4

Cat. No.: B1152978
M. Wt: 252.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxymelatonin-d4 is a deuterated stable isotope-labeled analog of 2-hydroxymelatonin, intended for use as an internal standard in quantitative mass spectrometry-based analyses. This high-purity compound is critical for ensuring accuracy and precision in the measurement of its endogenous counterpart, 2-hydroxymelatonin, a predominant metabolite of melatonin in plants . In research, 2-hydroxymelatonin is recognized not merely as an inert metabolite but as a biologically active molecule with distinct functions. Studies highlight its role as a pro-oxidant that induces reactive oxygen species (ROS) production in plants, influencing processes such as seed germination and senescence . Concurrently, it has demonstrated promising anti-tumor activity in human colorectal cancer cell lines, where it has been shown to induce apoptosis and inhibit cancer cell invasion more potently than melatonin itself . The presence of key enzymes for melatonin synthesis and metabolism in mammalian tissues, including the skin, suggests broader physiological and research relevance for its metabolites . This product, this compound, is specifically designed for metabolomics and pharmaceutical research. Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of melatonin and its metabolites in complex biological matrices such as saliva, plasma, and plant tissues, a technique well-established in analytical chemistry . By using this deuterated internal standard, researchers can effectively control for variability in sample preparation and ionization efficiency, thereby generating highly reliable and reproducible data. This chemical is sold for laboratory research purposes only and is not intended for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C₁₃H₁₂D₄N₂O₃

Molecular Weight

252.3

Synonyms

N-[2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide-d4

Origin of Product

United States

Synthetic Pathways and Preparation for Research Applications

Deuterium (B1214612) Labeling Strategies for 2-Hydroxymelatonin-d4 Synthesis

The synthesis of this compound can be approached through two primary strategies: the direct hydroxylation of a pre-synthesized deuterated melatonin (B1676174) (Melatonin-d4) or the deuteration of 2-Hydroxymelatonin. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity of the deuterium labels.

Precursor Selection and Chemical Transformations

A common and effective method for preparing deuterated melatonin analogs involves the introduction of deuterium atoms into the ethylamino side chain. This can be achieved by utilizing deuterated reagents during the synthesis of the tryptamine (B22526) core, which is a precursor to melatonin.

One established pathway begins with the synthesis of a deuterated tryptamine derivative. For instance, the synthesis of N-acetyl-6-hydroxy-5-methoxy-α,α,β,β-d4-tryptamine has been documented, providing a blueprint for introducing deuterium into the side chain of a melatonin-like structure. This involves the reduction of an appropriate intermediate with a deuterium source, such as lithium aluminum deuteride (B1239839) (LiAlD4), to install the deuterium atoms on the α and β carbons of the ethyl side chain.

Following the synthesis of Melatonin-d4, the next critical step is the regioselective hydroxylation at the 2-position of the indole (B1671886) ring. While 2-Hydroxymelatonin is a known metabolite of melatonin, chemical methods for this specific transformation require careful consideration to avoid side reactions and ensure a good yield. Various hydroxylation methods for indole derivatives can be adapted for this purpose, including oxidation with specific reagents that favor C2-hydroxylation.

Alternatively, a more direct approach involves the synthesis of non-deuterated 2-Hydroxymelatonin first, followed by a deuterium exchange reaction. The synthesis of 2-Hydroxymelatonin can be accomplished through several routes, often involving the cyclization of appropriately substituted precursors to form the indole nucleus, followed by the introduction of the N-acetyl and methoxy (B1213986) groups.

Once 2-Hydroxymelatonin is obtained, hydrogen-deuterium exchange reactions can be employed to introduce the deuterium labels. Acid-catalyzed exchange reactions in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated acetic acid (CD₃COOD), have been shown to be effective for deuterating indole compounds. For 3-substituted indoles like 2-Hydroxymelatonin, these conditions can facilitate the exchange of protons on the indole ring and the ethylamino side chain. The specific conditions, including temperature and reaction time, must be carefully optimized to achieve the desired d4 labeling pattern.

Table 1: Key Synthetic Transformations for this compound

StepTransformationReagents and ConditionsPrecursorProduct
Strategy 1: Hydroxylation of Melatonin-d4
1aDeuteration of Tryptamine Precursore.g., LiAlD₄ reductionAppropriate indole intermediateDeuterated Tryptamine
1bAcetylation and MethoxylationAcetylating agent, Methylating agentDeuterated TryptamineMelatonin-d4
1cC2-HydroxylationOxidizing agentMelatonin-d4This compound
Strategy 2: Deuteration of 2-Hydroxymelatonin
2aSynthesis of 2-HydroxymelatoninMulti-step synthesis from indole precursorsIndole derivatives2-Hydroxymelatonin
2bHydrogen-Deuterium ExchangeD₂O, deuterated acid catalyst, heat2-HydroxymelatoninThis compound

Isotopic Enrichment and Purity Considerations for Research-Grade Material

Achieving a high degree of isotopic enrichment is a primary goal in the synthesis of this compound for its use as an analytical standard. The isotopic purity is defined as the percentage of the deuterated compound relative to the total amount of the compound (deuterated and non-deuterated forms). For research-grade material, an isotopic enrichment of over 98% is typically desired.

The choice of deuterating reagent and the reaction conditions play a significant role in the final isotopic enrichment. Using highly enriched deuterium sources is essential. Furthermore, multiple exchange cycles may be necessary to drive the equilibrium towards the fully deuterated product.

The chemical purity of the final compound is equally important. Side reactions during the synthesis or purification steps can introduce impurities that may interfere with analytical measurements. Therefore, rigorous purification and characterization are necessary to ensure that the final product is suitable for its intended research applications.

Advanced Purification Methodologies for this compound

The purification of this compound is a critical step to ensure its suitability as a research-grade analytical standard. The primary goals of purification are to remove any unreacted starting materials, byproducts, and to achieve the highest possible chemical and isotopic purity.

Chromatographic Separation Techniques for Isotopic Purity

Chromatographic techniques are the cornerstone of purifying deuterated compounds. High-performance liquid chromatography (HPLC) is a powerful and widely used method for the purification of this compound. The choice of the stationary phase (e.g., reversed-phase C18) and the mobile phase composition is optimized to achieve the best separation of the target compound from any impurities.

In some cases, preparative thin-layer chromatography (TLC) can be used as an initial purification step, followed by HPLC for final polishing. The selection of the appropriate chromatographic method depends on the scale of the synthesis and the nature of the impurities present.

Table 2: Chromatographic Methods for Purification

TechniqueStationary PhaseMobile Phase SystemPurpose
Preparative TLCSilica gelOrganic solvent mixture (e.g., ethyl acetate (B1210297)/hexane)Initial purification, removal of major impurities
HPLCReversed-phase (e.g., C18)Acetonitrile (B52724)/water gradient with additives (e.g., formic acid)High-resolution separation, final purification

Validation of Purification Efficacy for Analytical Standards

The validation of the purification process is essential to confirm that the this compound meets the stringent requirements for an analytical standard. This involves a comprehensive analysis of the purified compound to determine its chemical and isotopic purity.

Mass Spectrometry (MS) is a primary tool for assessing isotopic enrichment. By comparing the mass spectra of the deuterated and non-deuterated compounds, the percentage of d4-labeled molecules can be accurately determined. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, further confirming the elemental composition of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique for validating the structure and isotopic purity of this compound. ¹H NMR spectroscopy can be used to determine the degree of deuteration at specific positions in the molecule by observing the disappearance or reduction of proton signals. ¹³C NMR spectroscopy provides information about the carbon skeleton and can also be used to confirm the structure of the compound.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and isotopic enrichment, thereby validating its suitability as a high-quality analytical standard for research applications.

Metabolic Pathways and Enzymatic Biotransformation of 2 Hydroxymelatonin

Biosynthetic and Catabolic Routes of 2-Hydroxymelatonin in Biological Systems

The generation of 2-hydroxymelatonin from melatonin (B1676174) occurs via two distinct routes: a highly specific enzymatic pathway and a more generalized non-enzymatic mechanism. The enzymatic route is best characterized in plants and involves a specific hydroxylase, while the non-enzymatic route is primarily driven by the interaction of melatonin with reactive oxygen species.

In plants, the primary enzymatic pathway for the formation of 2-hydroxymelatonin is catalyzed by melatonin 2-hydroxylase (M2H). nih.govnih.gov This enzyme is responsible for the direct conversion of melatonin into 2-hydroxymelatonin, a key step in melatonin catabolism in these organisms. nih.gov The expression of the gene encoding M2H has been observed to follow a diurnal rhythm, with a peak at night that corresponds with the peak concentration of 2-hydroxymelatonin. nih.gov

Kinetic studies of M2H have been conducted, particularly in rice (Oryza sativa), providing insights into its efficiency. The catalytic efficiency of M2H is notably high, suggesting a rapid metabolism of melatonin in plants. nih.govresearchgate.net This high efficiency is a contributing factor to the observation that 2-hydroxymelatonin is often the predominant melatonin metabolite in many plant species. nih.govresearchgate.net In vitro assays with recombinant M2H proteins from rice have determined specific kinetic parameters. These studies revealed that different M2H isoenzymes exhibit a Michaelis-Menten constant (Km) ranging from 121 µM to 371 µM and a maximum velocity (Vmax) ranging from 1.7 to 18.5 pkat/mg of protein. The optimal activity for these enzymes was observed at a pH of 8.0 and a temperature of 30°C.

Kinetic Parameters of Rice Melatonin 2-Hydroxylase (M2H) Isoenzymes
ParameterValue RangeOptimal pHOptimal Temperature
Km (Michaelis-Menten constant)121 µM - 371 µM8.030°C
Vmax (Maximum velocity)1.7 - 18.5 pkat/mg protein

The activity of melatonin 2-hydroxylase is not uniformly distributed within the cell. Studies in rice have shown that M2H is localized in both the chloroplasts and the cytoplasm. nih.gov This dual localization suggests that the conversion of melatonin to 2-hydroxymelatonin can occur in different cellular compartments, potentially allowing for distinct regulation and function of this metabolic pathway. The presence of M2H in chloroplasts is particularly noteworthy, as these organelles are a major site of photosynthesis and, consequently, of reactive oxygen species production.

Beyond the specific enzymatic action of M2H, 2-hydroxymelatonin can also be formed through non-enzymatic mechanisms. These pathways are primarily driven by the chemical interaction of melatonin with highly reactive molecules, particularly reactive oxygen species (ROS).

Melatonin is a well-documented scavenger of free radicals, and its interaction with these species can lead to the formation of various hydroxylated products, including 2-hydroxymelatonin. nih.govmdpi.com The hydroxyl radical (•OH), a highly reactive ROS, can react with melatonin in a diffusion-limited manner. nih.gov This reaction results in a mixture of products, with 2-hydroxymelatonin being one of the identified metabolites. nih.gov The proposed mechanism involves the addition of the hydroxyl radical to the indole (B1671886) ring of melatonin. researchgate.netetsu.edu Specifically, the reaction can proceed via the formation of a radical adduct at different positions on the indole ring. etsu.edu The formation of 2-hydroxymelatonin is a consequence of the hydroxyl radical attacking the C2 position of the indole nucleus.

Conditions of oxidative stress, characterized by an overproduction of ROS, can enhance the non-enzymatic formation of 2-hydroxymelatonin. nih.govfrontiersin.org During oxidative stress, the increased concentration of ROS, such as the hydroxyl radical, makes the direct interaction with melatonin more probable. frontiersin.org This leads to an increased rate of melatonin oxidation and the subsequent formation of its hydroxylated metabolites, including 2-hydroxymelatonin. mdpi.com Therefore, the level of 2-hydroxymelatonin can potentially serve as a marker for oxidative stress, reflecting the extent of ROS-mediated damage that melatonin is mitigating. In plants, various abiotic stressors are known to increase melatonin biosynthesis, and the subsequent increase in melatonin levels provides a larger substrate pool for both enzymatic and non-enzymatic conversion to 2-hydroxymelatonin, which itself may play a role in the stress response. mdpi.com

Non-Enzymatic Formation Mechanisms of 2-Hydroxymelatonin

Comparative Metabolic Flux of 2-Hydroxymelatonin Across Different Biological Models

The metabolic fate of melatonin is largely dictated by the enzymatic machinery present in a given organism, leading to vastly different steady-state concentrations of its various metabolites. The comparative analysis of 2-Hydroxymelatonin metabolism in plant and mammalian systems reveals a striking dichotomy in its prevalence and, consequently, its physiological significance.

Predominance in Plant Metabolism and Regulation of Indoleamine Pool

In the plant kingdom, 2-Hydroxymelatonin is not merely a minor byproduct but the principal metabolite of melatonin. nih.gov This predominance is attributed to the high catalytic efficiency of the enzyme melatonin 2-hydroxylase (M2H), a 2-oxoglutarate-dependent dioxygenase. Kinetic analyses have demonstrated that the catalytic efficiency of M2H surpasses that of key melatonin biosynthetic enzymes, such as serotonin N-acetyltransferase (SNAT) and N-acetylserotonin O-methyltransferase (ASMT), indicating a rapid and substantial conversion of melatonin to 2-Hydroxymelatonin. nih.gov

This high metabolic flux towards 2-Hydroxymelatonin effectively regulates the intracellular pool of indoleamines. By rapidly converting melatonin, M2H activity modulates the levels of the parent molecule, thereby influencing melatonin-dependent signaling pathways. The accumulation of 2-Hydroxymelatonin itself has significant physiological implications, as it has been shown to be involved in plant defense responses, stress tolerance, and the regulation of senescence and seed germination. nih.gov For instance, 2-Hydroxymelatonin, rather than melatonin, is implicated in reactive oxygen species (ROS) production that can lead to premature senescence in plants. nih.gov

Studies across a wide range of plant species have consistently shown that the levels of 2-Hydroxymelatonin are significantly higher than those of melatonin. In rice seedlings, for example, 2-Hydroxymelatonin constitutes approximately 99% of the melatonin metabolites, while 6-Hydroxymelatonin is often undetectable. nih.gov This starkly contrasts with the metabolic profile observed in mammalian systems.

Comparative Levels of Melatonin and 2-Hydroxymelatonin in Various Plant Species
Plant SpeciesMelatonin (ng/g FW)2-Hydroxymelatonin (ng/g FW)Ratio (2-HM:Melatonin)
Rice (Oryza sativa)<1Significantly Higher~368:1 (average in plants)
Radish (Raphanus sativus)3.5Not specifiedNot specified
Feverfew (Tanacetum parthenium)3.3Not specifiedNot specified
Average across 24 species<1 (most species)6.2~368:1

Investigation of 2-Hydroxymelatonin Metabolism in Mammalian Systems

In stark contrast to plants, the metabolism of melatonin in mammals is predominantly directed towards 6-hydroxylation. The primary metabolite in mammals is 6-Hydroxymelatonin, which is formed in the liver by cytochrome P450 (CYP) enzymes, primarily CYP1A2, and to a lesser extent by CYP1A1 and CYP2C19. wikipedia.org This is then conjugated with sulfate or glucuronic acid for excretion.

The comparative metabolic flux in mammalian systems heavily favors the production of 6-Hydroxymelatonin. This is reflected in the urinary excretion products, where 6-sulfatoxymelatonin is the major identifiable metabolite. The factors that determine the partitioning of melatonin metabolism between the 2- and 6-hydroxylation pathways in mammals are not fully elucidated but are likely influenced by the relative expression and activity of different CYP isoforms in various tissues.

Major Cytochrome P450 Isoforms Involved in Melatonin Metabolism in Mammals
Metabolic PathwayPrimary CYP Isoform(s)ProductRelative Flux in Mammals
6-HydroxylationCYP1A2, CYP1A1, CYP2C196-HydroxymelatoninMajor
2-HydroxylationCytochrome P450 enzymes2-HydroxymelatoninMinor

Interplay with Other Melatonin Metabolites in Biological Cascades

The metabolic pathways of melatonin are not linear, and the various metabolites can interact and influence each other's formation and downstream effects. 2-Hydroxymelatonin is situated at a crossroads of these pathways, with its formation and subsequent transformation being linked to other key melatonin derivatives.

Relationship with 6-Hydroxymelatonin and Kynuramine Derivatives

2-Hydroxymelatonin and 6-Hydroxymelatonin are both primary hydroxylation products of melatonin, arising from the action of monooxygenase enzymes on the indole ring. In mammals, these two pathways appear to be parallel and catalyzed by different specificities of cytochrome P450 enzymes. There is no direct evidence to suggest a significant enzymatic conversion of 2-Hydroxymelatonin to 6-Hydroxymelatonin or vice versa. Their relative abundance is a direct reflection of the dominant metabolic activity in a given biological system – M2H in plants and CYP1A2 in mammals.

The relationship between 2-Hydroxymelatonin and kynuramine derivatives, such as N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) and N¹-acetyl-5-methoxykynuramine (AMK), is more intricate. The formation of AFMK, a key step in the kynuric pathway of melatonin metabolism, can occur through various enzymatic and non-enzymatic routes. One of these pathways involves the initial hydroxylation of melatonin to 2-Hydroxymelatonin. Subsequently, 2-Hydroxymelatonin can be further oxidized to form AFMK. This positions 2-Hydroxymelatonin as a potential intermediate in the formation of kynuramine derivatives. However, it is important to note that AFMK can also be formed directly from melatonin through reactions with reactive oxygen species or via other enzymatic pathways, such as those involving indoleamine 2,3-dioxygenase or myeloperoxidase. The contribution of the 2-Hydroxymelatonin-mediated pathway to the total AFMK pool is still an area of active research.

Regulation of Downstream Metabolic Products

The subsequent conversion of AFMK to AMK is catalyzed by enzymes such as arylformamidase. The regulation of these downstream steps is likely independent of the initial route of AFMK formation. The physiological significance of the kynuramine pathway and its metabolites is an area of growing interest, with AFMK and AMK exhibiting their own biological activities, including antioxidant and anti-inflammatory properties.

In plants, where 2-Hydroxymelatonin is the predominant metabolite, the kynuramine pathway appears to be less significant compared to the direct accumulation of 2-Hydroxymelatonin. The high efficiency of M2H likely channels the majority of melatonin towards 2-hydroxylation, thereby limiting the substrate available for other metabolic pathways.

Sophisticated Analytical Methodologies Utilizing 2 Hydroxymelatonin D4

Application of 2-Hydroxymelatonin-d4 as an Internal Standard in Quantitative Assays

The ideal internal standard (IS) co-elutes with the analyte and shares similar chemical and physical properties. A stable isotopically labeled (SIL) internal standard, such as this compound, is considered the gold standard because its behavior during sample preparation, chromatography, and ionization is nearly identical to that of the endogenous analyte, 2-hydroxymelatonin. uab.edunih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. researchgate.net In this context, this compound is added to biological samples prior to extraction and analysis. uniovi.es Because the SIL standard is chemically identical to the native analyte, it experiences the same losses during sample preparation steps, such as liquid-liquid extraction or solid-phase extraction. researchgate.netshimadzu.com

The mass spectrometer distinguishes between the native 2-hydroxymelatonin and the deuterated this compound based on their mass-to-charge (m/z) ratio difference. Quantification is then based on the ratio of the signal intensity of the native analyte to that of the SIL standard. nih.gov This ratiometric measurement provides highly accurate and precise results, as any variability in sample handling or instrument response affects both the analyte and the internal standard equally. researchgate.net The application of IDMS using a stable isotope-labeled analogue has been demonstrated to provide quantitative recoveries in complex matrices. uniovi.es

Biological samples like plasma, urine, or cell culture media are inherently complex, containing numerous endogenous and exogenous substances that can interfere with the analysis. uab.edu These interferences can lead to a phenomenon known as the "matrix effect," which manifests as either ion suppression or enhancement in the mass spectrometer's ion source. nih.govsemanticscholar.org This effect occurs when co-eluting matrix components alter the ionization efficiency of the target analyte, leading to inaccurate quantification. longdom.org

The use of this compound is a highly effective strategy to counteract these matrix effects. semanticscholar.org Since this compound has the same retention time and ionization characteristics as the unlabeled analyte, it is subject to the same degree of ion suppression or enhancement. longdom.org By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, ensuring the integrity and accuracy of the quantitative data. semanticscholar.org This approach is superior to using an analogue standard that may have different chromatographic behavior and experience different matrix effects. uab.edu

Advanced Chromatographic Separation Techniques

Effective chromatographic separation is critical to minimize matrix effects and ensure the selective measurement of 2-hydroxymelatonin.

Ultra-High Performance Liquid Chromatography (UHPLC) has become the technique of choice for analyzing compounds in complex mixtures due to its significant advantages over conventional HPLC. nih.gov UHPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures to deliver improved resolution, greater sensitivity, and much faster analysis times. nih.govresearchgate.net

The development of a UHPLC method for 2-hydroxymelatonin and its d4-labeled standard typically involves a reversed-phase column, such as a C18, which is effective for separating moderately polar compounds. preprints.org A gradient elution using a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. uab.edupreprints.org The short analysis time, often under 5 minutes, enhances sample throughput significantly. shimadzu.com

Table 1: Illustrative UHPLC Method Parameters for 2-Hydroxymelatonin Analysis

Parameter Condition Purpose
Column UHPLC C18 (e.g., 2.1 x 50 mm, 1.8 µm) Provides high-resolution separation of the analyte and internal standard from matrix components.
Mobile Phase A Water with 0.1% Formic Acid Acidic modifier protonates the analyte, improving peak shape and ESI+ ionization.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/min Optimized for small particle size columns to maintain high efficiency.
Gradient 5% B to 95% B in 3 minutes Allows for the elution of compounds with varying polarities and a rapid column wash.
Column Temp. 40 °C Reduces mobile phase viscosity and can improve peak symmetry and reproducibility.

| Injection Vol. | 5 µL | Small volume is sufficient due to the high sensitivity of modern mass spectrometers. |

This table presents typical parameters and is for illustrative purposes.

Achieving optimal chromatographic resolution—the degree of separation between adjacent peaks—is a primary goal of method development. researchgate.net For the analysis of 2-hydroxymelatonin and this compound, the key is to ensure they are separated from any potential isobaric interferences from the sample matrix. Key parameters for optimization include mobile phase composition, pH, and gradient slope. nih.gov

Mobile Phase Composition: The choice between acetonitrile and methanol can influence selectivity. Acetonitrile generally has a stronger elution strength in reversed-phase chromatography. uab.edu

pH: Adjusting the pH of the aqueous mobile phase can alter the retention time and peak shape of ionizable compounds. For 2-hydroxymelatonin, an acidic pH (e.g., using formic acid) typically results in good chromatography and is compatible with positive electrospray ionization. preprints.org

Gradient Slope: A shallow gradient can improve the resolution of closely eluting compounds, while a steeper gradient shortens the analysis time. nih.gov The gradient must be optimized to provide sufficient separation of the analyte from matrix components without unnecessarily extending the run time. nih.gov

Column Temperature: Maintaining a constant and elevated column temperature can improve reproducibility and peak shape by reducing the viscosity of the mobile phase. uab.edu

The ultimate goal is to achieve a resolution of 1.5 or higher between the analyte peak and any interfering peaks, ensuring baseline separation and accurate integration. researchgate.net

High-Resolution Mass Spectrometry for this compound Quantification

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the quantification and identification of small molecules in complex samples. journalofappliedbioanalysis.com Unlike triple quadrupole mass spectrometers that monitor specific precursor-to-product ion transitions, HRMS instruments (such as Orbitrap or TOF analyzers) can measure the m/z ratio of ions with very high accuracy and resolution. nih.govjournalofappliedbioanalysis.com

This capability is invaluable for the analysis of 2-hydroxymelatonin. The accurate mass measurement allows for the determination of the elemental formula of an ion, which greatly increases the confidence in compound identification. journalofappliedbioanalysis.com It enables the specific detection of 2-hydroxymelatonin and this compound even in the presence of background interferences that may have the same nominal mass but a different exact mass. This high selectivity reduces the need for extensive sample cleanup and complex chromatographic separations. journalofappliedbioanalysis.com

Table 2: Exemplary Mass Spectrometry Data for 2-Hydroxymelatonin Analysis

Compound Precursor Ion [M+H]⁺ (m/z) Monitored Product Ion (m/z) Ionization Mode
2-Hydroxymelatonin 249.1234 190.0917 ESI+

| This compound | 253.1485 | 194.1168 | ESI+ |

Note: The m/z values are theoretical exact masses and would be used in HRMS for highly selective extraction and quantification. In a tandem MS experiment, these precursor ions would be fragmented to produce the monitored product ions.

By combining UHPLC with HRMS, analysts can achieve a very high degree of certainty and accuracy in the quantification of 2-hydroxymelatonin, leveraging this compound as the ideal internal standard to correct for analytical variability.

Tandem Mass Spectrometry (MS/MS) Approaches (e.g., Multiple Reaction Monitoring, SRM)

Tandem mass spectrometry is the cornerstone for the selective quantification of 2-hydroxymelatonin. The technique involves the selection of a specific precursor ion (the protonated molecule, [M+H]⁺), its fragmentation through collision-induced dissociation (CID), and the monitoring of a specific, stable product ion. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides exceptional specificity, filtering out background noise and interferences from the sample matrix.

For 2-hydroxymelatonin, the protonated molecule [M+H]⁺ serves as the precursor ion, which has a mass-to-charge ratio (m/z) of approximately 249. researchgate.net When using this compound as an internal standard, its precursor ion is shifted by four mass units to approximately m/z 253. The fragmentation pattern is analogous to that of similar indoleamines like melatonin (B1676174), where a common loss involves the acetamido group. shimadzu.com By monitoring a unique precursor-to-product ion transition for both the analyte and the internal standard, the method ensures that only the compounds of interest are quantified.

Below is a representative table of mass transitions. The exact product ions can be optimized for maximal signal intensity in a specific instrument but are based on predictable fragmentation pathways.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
2-Hydroxymelatonin249.1189.1Transition based on the loss of the N-acetyl group (C₂H₄NO).
This compound253.1193.1Deuterium (B1214612) labels are retained on the core structure after fragmentation.

This interactive table outlines the specific mass-to-charge ratios monitored for quantification.

Electrospray Ionization (ESI) Mode Optimization

Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like 2-hydroxymelatonin, typically operating in positive ion mode to generate the protonated [M+H]⁺ ions. Optimizing the ESI source parameters is critical for maximizing ionization efficiency and achieving the highest sensitivity. Key parameters include:

Capillary Voltage: Typically set between 3000 and 4000 V to ensure efficient spray and ion formation. uniovi.es

Drying Gas Temperature and Flow Rate: These parameters (e.g., 250-350°C and 9-12 L/min) are crucial for desolvating the ESI droplets to release gas-phase ions. uniovi.es

Nebulizer Pressure: A pressure of around 30-40 psi is often used to facilitate the formation of a fine aerosol, which is essential for efficient ionization. uniovi.es

The goal of optimization is to find a balance that produces a stable and intense signal for the specific MRM transitions of both 2-hydroxymelatonin and its d4-labeled internal standard, thereby ensuring reliable quantification across the entire analytical run.

Method Validation Parameters for Robust Quantification

A rigorous method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. When using this compound for the quantification of 2-hydroxymelatonin, the validation process assesses linearity, sensitivity, precision, accuracy, and recovery according to established guidelines. The data presented in the following sections are representative of typical performance characteristics for LC-MS/MS methods quantifying melatonin metabolites with deuterated internal standards. nih.govnih.govbrighamandwomens.org

Evaluation of Linearity and Calibration Curve Performance

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. The curve is generated by plotting the peak area ratio of the analyte to the internal standard (this compound) against the analyte concentration. A linear regression analysis is applied, and the performance is typically evaluated by the coefficient of determination (R²), which should ideally be ≥0.99.

ParameterTypical Value
Concentration Range5.0 - 500 pg/mL
Regression ModelLinear, 1/x weighting
Correlation Coefficient (R)≥0.999
Coefficient of Determination (R²)≥0.998

This interactive table shows typical calibration curve performance metrics for a validated LC-MS/MS assay. brighamandwomens.org

Assessment of Sensitivity: Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the method is defined by its Limits of Detection (LOD) and Quantification (LOQ).

LOD: The lowest concentration of an analyte that can be reliably detected above the background noise, typically defined with a signal-to-noise ratio (S/N) of 3:1.

LOQ: The lowest concentration that can be measured with acceptable precision and accuracy. The S/N ratio for the LOQ is generally required to be at least 10:1. sepscience.com For bioanalytical methods, the LOQ is often referred to as the Lower Limit of Quantification (LLOQ).

ParameterConcentrationCriteria
Limit of Detection (LOD)~1.5 pg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ/LLOQ)5.0 pg/mLSignal-to-Noise Ratio ≥ 10:1; Precision ≤20%; Accuracy within 80-120%

This interactive table provides representative sensitivity limits for the quantification of melatonin-related compounds. brighamandwomens.org

Precision and Accuracy Metrics (Intra-day and Inter-day Variability)

Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, expressed as the relative standard deviation (%RSD). Accuracy refers to the closeness of the measured value to the true value, expressed as the relative error (%RE). Both are assessed at multiple concentration levels (e.g., low, medium, and high quality control samples).

Intra-day (Repeatability): Assessed by analyzing replicates on the same day.

Inter-day (Intermediate Precision): Assessed by analyzing replicates on different days. nih.gov

For bioanalytical methods, the acceptance criteria for precision (%RSD) and accuracy (%RE) are typically within ±15% for all concentrations, except for the LLOQ, where ±20% is acceptable.

Quality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Low (e.g., 15 pg/mL)< 6.0%< 8.0%± 5.0%± 7.0%
Medium (e.g., 100 pg/mL)< 5.5%< 7.5%± 4.0%± 6.0%
High (e.g., 400 pg/mL)< 4.0%< 6.0%± 3.0%± 5.0%

This interactive table presents typical intra-day and inter-day precision and accuracy data from a validated method.

Recovery Efficiency from Complex Biological Matrices

Recovery experiments are performed to evaluate the efficiency of the sample extraction process from the biological matrix (e.g., plasma, urine, saliva). It is determined by comparing the analytical response of an analyte extracted from the matrix with the response of a pure standard solution of the same concentration. The use of this compound helps normalize for any variability in the extraction process. A consistent and reproducible recovery is more important than achieving 100% recovery.

Quality Control LevelMean Recovery (%)
Low92.5%
Medium95.1%
High94.3%

This interactive table displays typical extraction recovery results from a biological matrix.

Sample Preparation Techniques for Analytical Studies

Effective sample preparation is a critical prerequisite for the successful analysis of this compound by chromatographic techniques. The primary goals are to remove proteins and other matrix components that can interfere with the analysis, concentrate the analyte to improve detection limits, and ensure the compatibility of the sample with the analytical instrument. The choice of technique depends on the nature of the biological matrix (e.g., plasma, urine, tissue homogenate), the concentration of the analyte, and the subsequent analytical method.

Solid Phase Extraction (SPE) Protocols for Enrichment and Clean-up

Solid Phase Extraction (SPE) is a widely employed technique for the purification and concentration of analytes from complex samples. researchgate.net It utilizes a solid sorbent material, packed into a cartridge or a well plate, to selectively retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent. For this compound, which is structurally similar to melatonin and its other metabolites, reversed-phase SPE is a common and effective approach.

The selection of the sorbent is crucial for achieving high recovery and purity. Polymeric sorbents, such as styrene-divinylbenzene (e.g., Strata-X), are often preferred for their high surface area and stability across a wide pH range, allowing for robust and reproducible extractions. imist.ma Silica-based sorbents with a C18 stationary phase are also frequently used due to their strong retention of non-polar compounds like indoleamines. ijert.orgmdpi.com

A typical SPE protocol for the extraction of this compound from a biological fluid such as plasma involves the following steps:

Conditioning: The SPE cartridge is first activated with an organic solvent like methanol, followed by equilibration with water or a buffer to prepare the sorbent for sample loading. imist.ma

Sample Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the conditioned cartridge.

Washing: The cartridge is washed with a weak solvent mixture, such as water or a low percentage of methanol in water, to remove hydrophilic impurities and salts that are not strongly retained on the sorbent. nih.gov

Elution: The analyte, this compound, is eluted from the sorbent using a small volume of a strong organic solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to ensure the analyte is in a neutral form for efficient elution. nih.gov

The following table summarizes typical parameters for SPE protocols applicable to this compound.

Table 1: Typical Parameters for Solid Phase Extraction of this compound

Parameter Description Example
Sorbent Type Stationary phase material used for analyte retention. Polymeric Reversed-Phase (e.g., Strata-X), C18 Silica
Conditioning Solvent Used to activate the sorbent. Methanol, Acetonitrile
Equilibration Solvent Used to prepare the sorbent for the sample matrix. Water, Phosphate Buffer
Washing Solvent Used to remove interfering compounds. 5-10% Methanol in Water, Water

| Elution Solvent | Used to recover the analyte from the sorbent. | Acetonitrile/Water (90:10, v/v) with 0.1% Formic Acid, Methanol |

Liquid-Liquid Extraction (LLE) Strategies

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For this compound, LLE can be an effective method for its separation from polar, water-soluble interferences. The choice of the organic solvent is critical and is based on the polarity and solubility of the analyte.

Due to the indole (B1671886) structure, this compound possesses a degree of non-polar character, making it amenable to extraction into moderately polar organic solvents. Solvents like dichloromethane (B109758) and chloroform (B151607) have been successfully used for the extraction of melatonin and its metabolites from biological fluids. nih.govtci-thaijo.org The efficiency of the extraction can be significantly influenced by the pH of the aqueous phase. Adjusting the pH to a value where the analyte is in its neutral, un-ionized form will maximize its partitioning into the organic phase. Since the indoleamine structure contains a secondary amine, maintaining a neutral to slightly alkaline pH is often beneficial. researchgate.net

A specialized and efficient variation of LLE is Dispersive Liquid-Liquid Microextraction (DLLME). This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for extraction and leading to a very fast and efficient process with minimal solvent consumption. mdpi.comresearchgate.net

Key considerations for developing an LLE strategy for this compound include:

Solvent Selection: The organic solvent should have a high affinity for this compound and be immiscible with the sample matrix.

pH Adjustment: Optimizing the pH of the aqueous sample to ensure the analyte is in its neutral form.

Salting-Out Effect: The addition of salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and enhance its partitioning into the organic phase. mdpi.com

Back Extraction: For further purification, the analyte can be back-extracted from the organic phase into a fresh aqueous phase at a pH where it becomes ionized, leaving neutral impurities behind in the organic layer.

The following table outlines common strategies and parameters for the LLE of this compound.

Table 2: Common Strategies for Liquid-Liquid Extraction of this compound

Strategy Description Typical Parameters
Solvent Selection Choice of organic solvent for extraction. Dichloromethane, Chloroform, Ethyl Acetate
pH Adjustment Modification of the aqueous phase pH to maximize recovery. Neutral to slightly alkaline (pH 7-9)
Salting-Out Addition of salt to the aqueous phase. Sodium Chloride (NaCl), Sodium Sulfate (Na2SO4)

| Microextraction | Use of techniques like DLLME for rapid and efficient extraction. | Extraction Solvent: Carbon Tetrachloride; Disperser Solvent: Acetonitrile |

Derivatization Procedures for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. sdiarticle4.comresearchgate.net For this compound, derivatization can be employed to enhance its detectability in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The presence of a hydroxyl (-OH) group and secondary amine (-NH) group in its structure makes it a suitable candidate for derivatization. nih.gov

For GC-MS analysis, the volatility of this compound can be increased by converting the polar -OH and -NH groups into less polar silyl (B83357) ethers and silyl amines. This is typically achieved through a process called silylation. jfda-online.com Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a mixture of N,O-bis(trimethylsilyl)acetamide (BSA) and trimethylchlorosilane (TMCS). nih.govyoutube.com The derivatization reaction replaces the active hydrogens on the hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and thermally stable compound suitable for GC analysis. semanticscholar.org

For HPLC with fluorescence detection, derivatization can be used to attach a fluorophore to the this compound molecule, significantly increasing the sensitivity of the analysis. While the native indole structure of this compound exhibits some fluorescence, derivatization can enhance the quantum yield. Reagents that react with amines or indoles can be employed. For instance, 1,2-diphenylethylenediamine (DPE) can react with indole compounds in the presence of an oxidizing agent to form highly fluorescent derivatives, enabling detection at very low concentrations. nih.gov

The following table provides examples of derivatization procedures that can be applied to this compound for enhanced detection.

Table 3: Derivatization Procedures for this compound

Analytical Technique Derivatization Reagent Target Functional Group(s) Purpose
GC-MS N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Hydroxyl (-OH), Amine (-NH) Increase volatility and thermal stability
GC-MS N,O-bis(trimethylsilyl)acetamide (BSA) + Trimethylchlorosilane (TMCS) Hydroxyl (-OH), Amine (-NH) Increase volatility and thermal stability

| HPLC-Fluorescence | 1,2-diphenylethylenediamine (DPE) | Indole ring | Enhance fluorescence for improved sensitivity |


Research Applications of 2 Hydroxymelatonin D4 in Biological Systems

Investigation of Melatonin (B1676174) and 2-Hydroxymelatonin Dynamics

Stable isotope-labeled compounds like 2-Hydroxymelatonin-d4 are indispensable for modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govshimadzu.comnih.gov By adding a known quantity of the deuterated standard to a biological sample, researchers can accurately measure the concentration of endogenous 2-Hydroxymelatonin, correcting for any loss during sample preparation and analysis. jsbms.jpnih.gov This methodology underpins the accurate study of melatonin dynamics.

The use of this compound as an internal standard allows for the precise measurement of 2-Hydroxymelatonin levels in tissues and biofluids over time. This is crucial for determining the metabolic turnover of melatonin. In plants, melatonin is rapidly converted to 2-Hydroxymelatonin, which often accumulates to levels significantly higher than melatonin itself. nih.gov A study across 24 plant species found the average ratio of 2-Hydroxymelatonin to melatonin was approximately 368:1, highlighting a rapid metabolic conversion. nih.gov By accurately quantifying the primary metabolite, 2-Hydroxymelatonin, researchers can calculate the rate at which melatonin is hydroxylated and subsequently cleared, providing key insights into its metabolic stability and duration of action within a biological system.

Isotope tracers are instrumental in delineating metabolic pathways. While this compound itself is used for quantification, related deuterated precursors (such as Melatonin-d4) can be introduced into a system to trace their conversion into various metabolites. medchemexpress.comcaymanchem.com By tracking the appearance of the deuterium-labeled 2-Hydroxymelatonin, scientists can confirm the enzymatic steps involved in melatonin metabolism. In plants, the enzyme melatonin 2-hydroxylase (M2H) is responsible for this conversion. nih.gov Such tracer studies, enabled by sensitive LC-MS/MS methods, can reveal how different physiological conditions or environmental stressors might alter these metabolic pathways, for instance, by showing a shift between different melatonin biosynthesis routes under stress. news-medical.net

Studies in Plant Physiology and Stress Biology

Research has increasingly shown that 2-Hydroxymelatonin is not merely an inactive byproduct of melatonin degradation but an active signaling molecule in its own right, with significant roles in plant growth, development, and stress response. mdpi.com

2-Hydroxymelatonin has been identified as a potent agent in enhancing plant resilience to abiotic stressors, particularly when multiple stresses occur simultaneously. In rice seedlings challenged with a combination of cold and drought, pretreatment with 2-Hydroxymelatonin conferred resistance, a protective effect not observed with melatonin alone. nih.gov This tolerance is associated with the induction of specific transcription factors, such as Myb4 and AP37, and the upregulation of transporter proteins that help maintain cellular homeostasis. nih.govnih.govresearchgate.net

Plant SpeciesStress ConditionObserved Effect of 2-HydroxymelatoninKey Molecular Responses
Rice (Oryza sativa)Combined Cold and DroughtEnhanced resistance and survival. nih.govInduction of Myb4 and AP37 transcription factors; increased expression of transporter proteins (UCP1, HKT1, PIP2;1). nih.gov
Pepper (Capsicum annuum)Chilling, Salt, and Water StressImproved seed germination and seedling emergence under stress. researchgate.netReduced malondialdehyde (MDA) and hydrogen peroxide levels; increased proline content and antioxidant enzyme activity.
VariousGeneral Abiotic StressOften more effective than melatonin in conferring stress tolerance. researchgate.netAlleviation of cell damage.

2-Hydroxymelatonin plays a significant, pro-germinative role that is distinct from melatonin. In Arabidopsis thaliana, 2-Hydroxymelatonin treatment markedly stimulated the germination of both non-dormant and dormant seeds, whereas melatonin had only a marginal effect. nih.gov The mechanism involves the induction of reactive oxygen species (ROS), which act as signaling molecules to trigger the synthesis of gibberellic acid (GA), a key hormone that promotes germination. mdpi.comnih.gov This finding highlights a clear instance of hormonal crosstalk, where 2-Hydroxymelatonin modulates the GA pathway to break seed dormancy and initiate growth. nih.govnih.gov The gene responsible for its synthesis, melatonin 2-hydroxylase (M2H), is specifically expressed during the germination process, underscoring its pivotal role in this developmental stage. mdpi.comnih.gov

FeatureEffect of 2-HydroxymelatoninEffect of Melatonin
Seed Germination (Arabidopsis) Stimulated by 90% (non-dormant) and 330% (dormant). nih.govMarginally increased by ~13%. nih.gov
Mechanism Induces ROS production, leading to increased Gibberellic Acid (GA) synthesis. mdpi.comnih.govGenerally acts as an antioxidant, which can inhibit germination at high concentrations.
Hormonal Crosstalk Positively interacts with the GA pathway; counteracts the inhibitory effects of Abscisic Acid (ABA). mdpi.comnih.govCan synergistically inhibit germination with ABA at high concentrations.

Contrary to the well-known antioxidant properties of melatonin, 2-Hydroxymelatonin functions as a pro-oxidant molecule in specific contexts, such as leaf senescence. mdpi.com Research has demonstrated that 2-Hydroxymelatonin, not melatonin, is responsible for inducing ROS production, which leads to premature senescence in plants like Arabidopsis. mdpi.comnih.gov This process is dependent on the enzyme respiratory burst NADPH oxidase (RBOH) and is linked to the signaling pathways of senescence-related hormones like ethylene (B1197577) and abscisic acid (ABA). mdpi.comnih.gov The application of 2-Hydroxymelatonin induces classic senescence symptoms, including leaf yellowing (chlorosis) and increased ion leakage, confirming its role as a senescence-inducing factor mediated by ROS signaling. mdpi.com

Mechanisms of Senescence Induction and Reactive Oxygen Species (ROS) Signaling

Respiratory Burst NADPH Oxidase (RBOH)-Dependent Pathways

Recent studies have differentiated the roles of melatonin and its metabolite, 2-Hydroxymelatonin (2-OHM), particularly in the context of reactive oxygen species (ROS) production in plants. Research indicates that 2-OHM, rather than melatonin itself, is responsible for inducing ROS production. nih.govnih.gov This process has been shown to be dependent on the activity of Respiratory Burst NADPH Oxidase (RBOH) enzymes. nih.govnih.gov

In Arabidopsis, treatment with 2-OHM led to ROS production, a phenomenon not observed with melatonin treatment. nih.gov This 2-OHM-mediated ROS generation is linked to the induction of premature senescence. nih.govnih.gov Transgenic tobacco plants overexpressing the enzyme responsible for converting melatonin to 2-OHM exhibited characteristics such as dwarfism and early leaf senescence, further supporting the role of 2-OHM as a senescence-inducing factor via RBOH-dependent ROS production. nih.govnih.gov

Table 1: Research Findings on 2-Hydroxymelatonin (2-OHM) and RBOH-Dependent Pathways

FindingOrganism/SystemImplicationReference
2-OHM, not melatonin, induces ROS production.ArabidopsisDifferentiates the pro-oxidant activity between melatonin and its primary metabolite. nih.govnih.gov
ROS production mediated by 2-OHM is dependent on RBOH.ArabidopsisIdentifies a key enzymatic source for 2-OHM-induced oxidative stress. nih.govnih.gov
Overexpression of M2H (melatonin 2-hydroxylase) leads to premature senescence.TobaccoLinks the metabolic conversion of melatonin to 2-OHM with plant aging processes. nih.govnih.gov
2-OHM acts as a senescence-inducing factor.PlantsEstablishes a distinct biological role for this melatonin metabolite. nih.gov
Ethylene and Abscisic Acid (ABA) Signaling Integration

The signaling cascade initiated by 2-Hydroxymelatonin is intricately connected with key phytohormone signaling pathways, specifically those of ethylene and abscisic acid (ABA). The induction of senescence genes by 2-OHM in Arabidopsis has been shown to require functional ethylene and ABA signaling pathways. nih.govnih.gov This suggests a complex interplay where 2-OHM acts upstream or in concert with these hormones to regulate plant developmental processes like senescence.

The interaction between melatonin and ABA is pivotal for regulating plant responses to abiotic stress. nih.gov Melatonin can influence the synthesis and catabolism of ABA, and their signaling pathways intersect to modulate physiological responses such as stomatal closure. nih.gov While melatonin often enhances ABA's effects in stress tolerance, the discovery that 2-OHM's senescence-inducing activity is dependent on ABA and ethylene signaling reveals a more nuanced regulatory network. nih.govnih.gov For instance, ABA treatment can promote the downregulation of the enzyme that produces 2-OHM, potentially as a mechanism to reduce ROS production under certain stress conditions. nih.gov This highlights the integration of melatonin metabolite activity within the broader hormonal framework that governs plant growth and stress adaptation. plos.orgresearchgate.net

Cellular and Molecular Mechanism Exploration

This compound is an invaluable tool for exploring the cellular and molecular mechanisms of action of its non-deuterated counterpart, particularly in areas such as apoptosis, cellular invasion, and gene expression.

Mechanistic Studies of Apoptosis Induction

While direct studies on 2-Hydroxymelatonin are emerging, research on its parent compound, melatonin, provides a framework for investigation. High concentrations of melatonin have been shown to induce apoptosis in various cancer cell lines. nih.gov This pro-apoptotic effect is often linked to an early increase in intracellular reactive oxygen species (ROS), suggesting that the pro-oxidant properties of melatonin or its metabolites could be a key factor in triggering cell death pathways. nih.gov

Mechanistic studies reveal that melatonin can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.gov The use of stable isotope-labeled compounds like this compound in such studies would allow researchers to precisely trace the metabolic fate of the parent compound and determine whether the pro-apoptotic activity is due to melatonin itself or its metabolites like 2-Hydroxymelatonin.

Inhibition of Cellular Invasion through Epithelial-Mesenchymal Transition (EMT) Regulation

Melatonin has been demonstrated to inhibit the Epithelial-Mesenchymal Transition (EMT), a critical process by which epithelial cells acquire mesenchymal characteristics, enabling them to invade surrounding tissues and metastasize. nih.govmdpi.comnih.gov This anti-EMT effect is a key aspect of melatonin's anti-cancer properties.

Melatonin exerts its inhibitory effects on EMT through multiple molecular mechanisms:

Regulation of Transcription Factors: It can suppress the expression of key EMT-inducing transcription factors such as Snail, Slug, ZEB1, and Twist1. nih.govnih.gov

Modulation of Signaling Pathways: Melatonin has been shown to interfere with pro-EMT signaling pathways, including the Wnt/β-catenin and TGF-β pathways. nih.govmdpi.com In osteosarcoma cells, melatonin was found to reverse TGF-β1-induced EMT by suppressing the HIF-1α/Snail/MMP-9 signaling pathway. nih.gov

Upregulation of Epithelial Markers: It promotes the expression of epithelial markers like E-cadherin, which is crucial for maintaining cell-cell adhesion and the epithelial phenotype. nih.govd-nb.info

The use of this compound can help elucidate whether 2-Hydroxymelatonin shares these anti-EMT properties with its parent compound, thereby clarifying the specific roles of melatonin metabolites in cancer progression.

Table 2: Melatonin's Regulatory Effects on Epithelial-Mesenchymal Transition (EMT)

MechanismKey Molecular TargetsOutcomeReference
Suppression of EMT Transcription FactorsSnail, Slug, ZEB1, Twist1Reduced expression of mesenchymal genes. nih.govnih.gov
Interference with Signaling PathwaysWnt/β-catenin, TGF-β, HIF-1αBlocks signals that initiate the EMT program. nih.govmdpi.comnih.gov
Regulation of Cell Adhesion MoleculesUpregulation of E-cadherinMaintenance of epithelial integrity and reduced motility. nih.govd-nb.info

Modulation of Gene Expression Profiles

Melatonin and its metabolites can induce significant changes in global gene expression profiles. In plants, 2-Hydroxymelatonin and 3-Hydroxymelatonin are involved in skotomorphogenic (dark-induced) growth by regulating the expression of various growth-related genes. nih.gov

In grape berries, melatonin treatment was found to alter the expression of thousands of genes, upregulating 2,479 genes and repressing 1,072 genes. sigmaaldrich.com These changes were linked to modifications in DNA methylation patterns, suggesting an epigenetic mechanism of action. The modulated genes were primarily related to biotic stress responses and flavonoid biosynthesis. sigmaaldrich.com The ability to use this compound as a tracer would enable precise correlation between the presence and concentration of this specific metabolite and subsequent changes in the transcriptome and methylome.

Pharmacokinetic Research Methodologies Utilizing Stable Isotopes

The primary application of this compound is in pharmacokinetic research, where stable isotope labeling is a powerful technique. nih.gov The incorporation of deuterium (B1214612) (a stable, heavy isotope of hydrogen) into the molecule creates a compound that is chemically identical to the endogenous or unlabeled exogenous compound but has a different mass. medchemexpress.com

This mass difference is the key to its utility. When used in conjunction with mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can unequivocally distinguish the administered deuterated compound from its naturally occurring, non-deuterated counterpart in a biological sample. nih.govresearchgate.netnih.gov

This methodology offers several distinct advantages:

Accurate Quantification: It allows for precise measurement of the absorption, distribution, metabolism, and excretion (ADME) of the exogenous compound without interference from endogenous levels. nih.gov

Bioavailability Studies: Stable isotopes can be used to determine the bioavailability of different drug formulations. nih.gov

Metabolite Tracking: It enables the tracing of metabolic pathways, helping to identify and quantify downstream metabolites of the administered compound.

In essence, this compound serves as an ideal internal standard in LC-MS/MS assays, ensuring the accuracy and reliability of pharmacokinetic data for 2-Hydroxymelatonin. researchgate.net

Applications in Biomarker Discovery and Validation Research

A biomarker is a measurable indicator of a biological state or condition. vu.nl The identification and validation of new biomarkers are crucial for early disease diagnosis, prognosis, and monitoring treatment response. While melatonin has been investigated as a potential biomarker for various conditions, including COVID-19 severity, the role of its metabolite, 2-Hydroxymelatonin, is less defined. nih.govresearchgate.netnih.gov

The first step in biomarker discovery is the development of a reliable analytical assay to measure the candidate biomarker in biological samples. For 2-Hydroxymelatonin, this would involve the development and validation of an LC-MS/MS method, as described in section 5.4.2. The use of this compound as an internal standard is a critical component of this process, ensuring the accuracy and reproducibility of the measurements. d-nb.info

Once a validated assay is in place, it can be used to compare the levels of 2-Hydroxymelatonin in healthy individuals versus those with a particular disease. A significant difference in the levels of the compound between the two groups would suggest its potential as a biomarker.

The quantification of endogenous biomarkers presents unique challenges compared to the analysis of exogenous drugs. One of the main challenges is the presence of the analyte in the blank matrix used to prepare calibration standards. brjac.com.br This can be addressed by using a surrogate matrix (an analyte-free matrix) or by using the standard addition method.

Another important consideration is the potential for matrix effects, where other components in the biological sample can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate results. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as the internal standard and the analyte are affected in the same way. researchgate.net

The validation of a biomarker assay must be "fit-for-purpose," meaning that the extent of validation depends on the intended use of the biomarker data. d-nb.info For a biomarker that will be used for regulatory decision-making, a full validation according to regulatory guidelines is required.

Future Directions and Emerging Research Avenues for 2 Hydroxymelatonin D4

Development of Novel Analytical Approaches for Comprehensive Metabolite Profiling

The precise and comprehensive measurement of metabolites is fundamental to understanding biological systems. While current methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-established for analyzing melatonin (B1676174) and its derivatives, future research will focus on developing more sensitive and high-throughput analytical platforms. nih.govresearchgate.netnih.gov The use of 2-Hydroxymelatonin-d4 as an internal standard is crucial for accurate quantification, but its application can be expanded within next-generation analytical workflows. nih.gov

Future approaches will likely involve the refinement of ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers. preprints.org These technologies offer superior mass accuracy and resolution, enabling the separation and identification of a wider range of metabolites from complex biological matrices like plasma, urine, and tissue extracts. scholaris.ca Furthermore, the development of two-dimensional liquid chromatography (2D-LC) systems can provide enhanced separation capacity, which is critical for resolving isomeric metabolites and overcoming matrix effects, thereby allowing for a more complete picture of the melatonin metabolome. scholaris.ca The goal is to create comprehensive profiling methods that can simultaneously quantify not only 2-hydroxymelatonin but also a vast array of other downstream and related metabolites, providing a detailed snapshot of metabolic responses to various stimuli.

Analytical Technique Principle Advantage for this compound Application Future Direction
UHPLC-HRMS (e.g., Orbitrap, Q-TOF) Separates compounds based on polarity, followed by high-resolution mass analysis.Enables precise quantification and confident identification of 2-hydroxymelatonin and its unlabeled counterpart among numerous other metabolites in a complex sample.Method optimization for faster gradients and increased sensitivity; development of spectral libraries for unknown metabolite identification.
Two-Dimensional Liquid Chromatography (2D-LC-MS/MS) Utilizes two different columns for enhanced separation before mass analysis.Significantly increases peak capacity, allowing for the resolution of isomeric melatonin metabolites that are indistinguishable by mass alone.Miniaturization of systems for reduced solvent consumption and application to smaller sample volumes; automation for high-throughput screening.
Supercritical Fluid Chromatography (SFC-MS) Uses a supercritical fluid as the mobile phase for separating compounds.Offers unique selectivity for certain classes of molecules and faster analysis times compared to traditional LC.Exploring its utility for profiling a broader range of melatonin metabolites and their conjugates.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separates ions based on their size and shape in the gas phase before mass analysis.Provides an additional dimension of separation, helping to distinguish between isomers and conformers of metabolites like 2-hydroxymelatonin.Integration with HRMS for unambiguous identification of metabolites in complex biological systems.

Advanced Isotopic Tracing Techniques for Unraveling Complex Biological Pathways

Isotopic tracers are indispensable tools for elucidating metabolic pathways and quantifying fluxes. researchgate.net this compound is ideally suited for use in stable isotope-resolved metabolomics (SIRM) studies. nih.gov By introducing this compound into a biological system, researchers can trace the deuterium (B1214612) label as it is incorporated into downstream metabolites. This allows for the unambiguous mapping of metabolic transformations and the calculation of pathway activities, providing a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. nih.gov

Advanced tracing studies could involve administering deuterated melatonin to animal models and then using this compound as a standard to track the rate of its formation and subsequent conversion into other products. nih.gov This can reveal the kinetics of key enzymes in melatonin metabolism and how these are affected by physiological state, disease, or pharmacological intervention. preprints.org Such experiments can answer critical questions about the relative importance of different metabolic routes, the extent of metabolic recycling, and the interplay between melatonin pathways and other central metabolic networks, such as tryptophan metabolism. frontiersin.org

Tracing Experiment Type Objective Methodology Potential Insights
Pulse-Chase Analysis To determine the metabolic fate and turnover rate of 2-hydroxymelatonin.Introduce a "pulse" of deuterated melatonin and track the appearance and subsequent disappearance of labeled 2-hydroxymelatonin and other metabolites over time.Provides kinetic data on enzyme activity and pathway flux; reveals how quickly melatonin metabolites are cleared or converted.
Metabolic Flux Analysis (MFA) To quantify the rates (fluxes) of metabolic reactions in the melatonin pathway.Use this compound in conjunction with other stable isotope tracers (e.g., ¹³C-glucose, ¹⁵N-glutamine) and computational modeling.Elucidates the contribution of the melatonin pathway to overall cellular metabolism and how it is regulated under different conditions.
In Vivo Kinetic Studies To understand the whole-body metabolism and distribution of melatonin metabolites.Administer deuterated melatonin to an animal model and monitor the time course of labeled 2-hydroxymelatonin in various tissues and biofluids.Reveals tissue-specific differences in melatonin metabolism and identifies major sites of metabolite accumulation or clearance.

Integration with Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological impact of melatonin metabolism, it is essential to move beyond metabolomics alone and embrace a systems biology approach. nih.gov This involves integrating metabolomic data generated using this compound with other "omics" datasets, such as transcriptomics (gene expression), proteomics (protein abundance), and genomics (genetic variation). biorxiv.orgnih.gov For instance, by correlating changes in the levels of 2-hydroxymelatonin with alterations in gene and protein expression, researchers can identify the regulatory networks that control melatonin metabolism and its downstream effects. nih.gov

A multi-omics approach could be used to investigate how melatonin influences age-dependent changes in mitochondrial function, where proteomics could identify changes in mitochondrial proteins, while lipidomics and metabolomics (using this compound as a standard) track related metabolic shifts. nih.gov Integrating these datasets can help construct comprehensive models of cellular processes, revealing how perturbations in melatonin metabolism can ripple through the system to affect broader physiological functions, such as energy metabolism, inflammation, and circadian rhythms. nih.govnih.gov Machine learning and bioinformatics tools are becoming increasingly crucial for analyzing these large, complex datasets and identifying meaningful correlations and causal relationships. diva-portal.org

Omics Layer Information Provided Integration with this compound Data Example Research Question
Transcriptomics (RNA-Seq) Measures the expression levels of all genes.Correlate changes in the abundance of 2-hydroxymelatonin with the expression of genes encoding metabolic enzymes or signaling proteins.Which genes are up- or down-regulated when 2-hydroxymelatonin levels change, suggesting a regulatory role?
Proteomics Measures the abundance and post-translational modifications of proteins.Link the concentration of 2-hydroxymelatonin to the levels of key enzymes in its own pathway or in pathways it influences.Does an increase in 2-hydroxymelatonin correlate with changes in the abundance or activity of proteins involved in antioxidant defense?
Genomics (GWAS) Identifies genetic variations associated with specific traits.Investigate if genetic variants in enzymes that produce or degrade 2-hydroxymelatonin are associated with disease risk or metabolic phenotypes.Are there genetic polymorphisms that lead to higher or lower baseline levels of 2-hydroxymelatonin?
Metagenomics (Gut Microbiome) Analyzes the genetic material of microbial communities.Explore the relationship between gut microbe composition and the metabolism of melatonin to 2-hydroxymelatonin.How do different gut bacteria influence the conversion of melatonin to 2-hydroxymelatonin in the gut? preprints.org

Exploration of this compound in Untapped Biological Models and Environmental Systems

Much of the research on melatonin metabolism has been conducted in mammalian models. However, melatonin and its metabolites are ubiquitous across different kingdoms of life. nih.gov A significant future direction is the use of this compound to investigate melatonin's role in untapped biological systems. In plants, for example, 2-hydroxymelatonin is often the predominant metabolite, accumulating at much higher levels than melatonin itself. nih.govresearchgate.net Using this compound as a standard can facilitate accurate quantification to explore its role in plant physiology, such as in stress response, growth, and senescence. nih.govmdpi.com

Furthermore, the application of this compound can extend to non-traditional animal models like insects, fish, and amphibians, where the functions of melatonin are less understood. mdpi.com In environmental science, melatonin has been studied for its protective effects against pollutants and heavy metals. nih.gov this compound could be an invaluable tool for environmental metabolomics (enviromics), helping to trace the fate and metabolic impact of melatonin and its derivatives in organisms exposed to environmental stressors. This could reveal how different species metabolize melatonin-like compounds and whether these pathways are part of a conserved defense mechanism against environmental toxins.

Biological/Environmental System Current Knowledge Gap Application of this compound Potential Discoveries
Plants (e.g., Rice, Arabidopsis) The precise physiological roles of the highly abundant 2-hydroxymelatonin are still being elucidated. nih.govnih.govAccurate quantification of endogenous 2-hydroxymelatonin levels in response to abiotic (drought, salinity) and biotic stress.Uncovering novel roles for 2-hydroxymelatonin in plant immunity, development, and stress tolerance.
Insects and Fish The metabolic pathways and functions of melatonin outside of circadian regulation are poorly defined.Use as a tracer to map melatonin metabolism in these organisms and as a standard to quantify metabolite levels.Identification of novel metabolic pathways and physiological functions of melatonin and its metabolites in non-mammalian vertebrates and invertebrates.
Soil and Aquatic Ecosystems The environmental fate and breakdown of melatonin and its metabolites are largely unknown.Spiking environmental samples with deuterated melatonin and using this compound as a standard to track its degradation and biotransformation by microorganisms.Understanding the persistence of these bioactive molecules in the environment and their impact on microbial communities.
Cell-Free Systems The non-enzymatic reactions of melatonin with reactive oxygen and nitrogen species are complex. mdpi.comStudying the formation of 2-hydroxymelatonin and other products in controlled chemical reactions.Delineating the antioxidant cascade of melatonin and identifying novel, non-enzymatically formed products.

Q & A

Q. What validation criteria are critical for cross-laboratory harmonization of this compound-based assays?

  • Methodological Answer : Adopt ICH Q2(R1) guidelines for linearity, accuracy, and precision. Perform inter-laboratory ring trials with shared reference materials. Publish validation data in tabular form (e.g., LOD, LOQ, recovery rates) and reference analytical standards unambiguously .

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